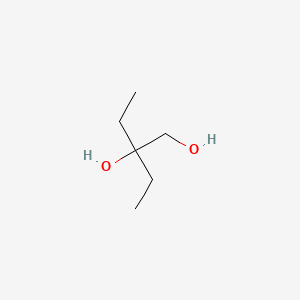

2-Ethylbutane-1,2-diol

説明

Overview of Vicinal Diol Structural Characteristics and Relevance

A vicinal diol, also known as a glycol, is an organic compound that possesses two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.mewikipedia.org This structural arrangement is fundamental to their chemistry, influencing their physical properties and reactivity. The proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which can affect properties like boiling point and conformational preferences. fiveable.mefiveable.me

Vicinal diols are highly valuable in organic synthesis, serving as key precursors and intermediates for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and cosmetics. magtech.com.cnresearchgate.net Their synthesis is well-established, with common methods including the hydrolysis of epoxides and the oxidation of alkenes. wikipedia.orgfiveable.me The oxidation of alkenes can be achieved using various reagents, such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), in processes like the Sharpless asymmetric dihydroxylation, which can produce chiral diols. wikipedia.orgbartleby.com Once formed, vicinal diols can undergo further transformations, such as cleavage reactions to form aldehydes or ketones, or they can be used as protecting groups for carbonyl compounds. fiveable.mewikipedia.org

Stereochemical Considerations for 2-Ethylbutane-1,2-diol

This compound, with the chemical formula C₆H₁₄O₂, is a member of the vicinal diol family. Its structure is characterized by a four-carbon butane (B89635) chain with a primary hydroxyl group on C1 and a tertiary hydroxyl group and an ethyl group on C2.

A critical feature of this compound is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a methyl group attached to the butane backbone. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers:

(R)-2-ethylbutane-1,2-diol

(S)-2-ethylbutane-1,2-diol

Optically pure chiral diols are considered privileged structural motifs and are highly sought after as chiral auxiliaries, ligands, or key building blocks in the asymmetric synthesis of complex, biologically active molecules. researchgate.netacs.org The synthesis of specific stereoisomers of chiral diols often requires specialized methods, such as chemoenzymatic processes or asymmetric catalysis, to control the stereochemical outcome of the reaction. magtech.com.cneventact.com

Current Research Landscape and Emerging Areas Pertaining to this compound

While a less commonly studied compound compared to simpler glycols, this compound serves as a functional building block in organic synthesis. Chemical databases indicate its role as a synthetic intermediate. For instance, it can be synthesized from precursors such as 2-ethyl-1-butene (B1580654) via dihydroxylation or from diethyl oxalate (B1200264) and appropriate organometallic reagents. molbase.comchemsrc.com Conversely, it can serve as a starting material for other compounds, such as 2-ethylbutyraldehyde, through oxidative cleavage. molbase.com

The utility of this compound (CAS No. 66553-16-0) has been noted in patent literature. For example, it has been listed as a component within fabric softening compositions, where it may act as a solvent or stabilizer. google.com This application highlights its use beyond a simple laboratory intermediate and into the realm of formulation chemistry. Although extensive academic studies focusing solely on this molecule are not prevalent, its structural features—a chiral, tertiary vicinal diol—suggest potential for its use in creating sterically hindered and stereospecific structures in targeted organic synthesis.

Compound Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 66553-16-0 | molbase.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₄O₂ | molbase.com |

| Molecular Weight | 118.174 g/mol | molbase.com |

| Melting Point | 42-46 °C | sigmaaldrich.com |

特性

CAS番号 |

66553-16-0 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC名 |

2-ethylbutane-1,2-diol |

InChI |

InChI=1S/C6H14O2/c1-3-6(8,4-2)5-7/h7-8H,3-5H2,1-2H3 |

InChIキー |

RMEZNLDVMHNLHR-UHFFFAOYSA-N |

SMILES |

CCC(CC)(CO)O |

正規SMILES |

CCC(CC)(CO)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies for 2 Ethylbutane 1,2 Diol and Analogous Vicinal Diols

Direct Synthesis Routes for 1,2-Diols

The direct formation of 1,2-diols from unsaturated precursors like alkenes is a cornerstone of modern organic chemistry. These methods can be broadly categorized into hydroxylation of alkenes, ring-opening of epoxides, and hydroboration-oxidation pathways, each offering distinct advantages in terms of stereochemistry and regioselectivity.

Alkene Hydroxylation Reactions

The addition of two hydroxyl groups across a carbon-carbon double bond is a direct and efficient method for synthesizing vicinal diols. jove.com This transformation can be achieved with specific stereochemical outcomes, either syn or anti, depending on the chosen reagents. libretexts.orglibretexts.org

Sharpless Asymmetric Dihydroxylation and its Synthetic Utility

The Sharpless asymmetric dihydroxylation is a powerful enantioselective reaction that converts a prochiral alkene into a chiral vicinal diol. wikipedia.orgnumberanalytics.comresearchgate.net This method is renowned for its high enantioselectivity and broad substrate scope, making it invaluable for synthesizing complex, biologically active molecules. numberanalytics.comresearchgate.net The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org

The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates which face of the alkene is hydroxylated, thereby controlling the absolute stereochemistry of the resulting diol. wikipedia.org These reagents are often supplied as pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), which also include the osmium catalyst and the oxidant, typically potassium ferricyanide (B76249). wikipedia.org

The mechanism involves the formation of a chiral osmium complex with the ligand. numberanalytics.com This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis releases the chiral diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the active catalyst for the next cycle. wikipedia.org The reaction is often performed under slightly basic conditions, which accelerates the process. organic-chemistry.org For the synthesis of 2-Ethylbutane-1,2-diol from its precursor 2-ethyl-1-butene (B1580654), the Sharpless dihydroxylation would offer a reliable method to produce either the (R)- or (S)-enantiomer with high purity.

Table 1: Key Features of Sharpless Asymmetric Dihydroxylation

| Feature | Description | Source(s) |

| Reaction Type | Enantioselective syn-dihydroxylation of alkenes. | wikipedia.orgorganic-chemistry.org |

| Catalyst | Osmium tetroxide (OsO₄). | numberanalytics.comorganic-chemistry.org |

| Chiral Ligands | Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) derivatives. | wikipedia.org |

| Co-oxidants | Potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). | wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Cyclic osmate ester. | wikipedia.orgnumberanalytics.com |

| Stereochemical Outcome | syn-addition of hydroxyl groups, with enantioselectivity controlled by the chiral ligand. | wikipedia.org |

Syn-Dihydroxylation Methodologies

Beyond the asymmetric variant, several methods achieve non-chiral syn-dihydroxylation, where two hydroxyl groups are added to the same face of a double bond. masterorganicchemistry.comchemistrysteps.com

The most common reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). chemistrysteps.comwikipedia.org Both reagents react with alkenes to form a cyclic intermediate—an osmate ester with OsO₄ and a manganate (B1198562) ester with KMnO₄. masterorganicchemistry.comchemistrysteps.comjove.com Hydrolysis of this intermediate cleaves the metal-oxygen bonds to yield the cis-diol. chemistrysteps.com

Osmium Tetroxide (Upjohn Dihydroxylation) : OsO₄ is a highly reliable and efficient reagent for producing syn-diols. masterorganicchemistry.comwikipedia.org Due to its toxicity and high cost, it is typically used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in a process known as the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org The co-oxidant regenerates the OsO₄, allowing the reaction to proceed with only a small quantity of the osmium catalyst. jove.comorganic-chemistry.org This method is generally preferred over KMnO₄ due to its higher yields and cleaner reactions, as it avoids over-oxidation issues. masterorganicchemistry.com

Potassium Permanganate : A cold, dilute, and basic solution of potassium permanganate also converts alkenes to syn-diols. chemistrysteps.comjove.com This reaction provides a visible indication of its progress, as the purple permanganate ion is reduced to a brown precipitate of manganese dioxide (MnO₂). libretexts.org However, KMnO₄ is a very strong oxidizing agent, and careful control of the reaction conditions (low temperature and basic pH) is necessary to prevent oxidative cleavage of the newly formed diol. chemistrysteps.comjove.com Hot or acidic permanganate solutions will cleave the carbon-carbon bond of the diol. jove.com

Table 2: Comparison of Syn-Dihydroxylation Reagents

| Reagent System | Stereochemistry | Advantages | Disadvantages | Source(s) |

| OsO₄ / NMO (Upjohn) | Syn-addition | High yields, selective, avoids over-oxidation. | OsO₄ is highly toxic and expensive. | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

| Cold, dilute, basic KMnO₄ | Syn-addition | Inexpensive, provides a visual color change. | Risk of over-oxidation and C-C bond cleavage, lower yields. | libretexts.orgchemistrysteps.comjove.com |

Oxidative Cleavage of Alkenes and Subsequent Reduction

An alternative, though less direct, route to diols involves the complete cleavage of a carbon-carbon double bond to form carbonyl compounds, followed by their reduction. The primary reagent for this cleavage is ozone (O₃) in a process called ozonolysis. libretexts.orglibretexts.org

In the first step, the alkene reacts with ozone at low temperatures (e.g., -78 °C) to form an unstable intermediate called a molozonide, which rearranges to an ozonide. libretexts.org This ozonide is then treated with a reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc metal, to yield aldehydes or ketones. libretexts.org Stronger oxidizing agents like potassium permanganate under hot or acidic conditions can also cleave the double bond, but they typically oxidize the fragments further to carboxylic acids or carbon dioxide. libretexts.orglumenlearning.com

To obtain a vicinal diol like this compound using this strategy, one would need to start with a different, specifically chosen precursor whose cleavage and subsequent reduction would yield the target structure. For example, ozonolysis of a cyclic alkene followed by reduction of the resulting dicarbonyl compound could be employed. The final step would involve the reduction of the aldehyde or ketone functional groups to alcohols to form the diol.

Epoxide Ring-Opening Reactions with Nucleophiles

The ring-opening of epoxides provides a powerful pathway to synthesize 1,2-diols with anti-stereochemistry, meaning the two hydroxyl groups are added to opposite faces of the original double bond. libretexts.orglibretexts.org This method involves a two-step sequence: first, the epoxidation of an alkene to form a cyclic ether (epoxide), and second, the hydrolysis of the epoxide. libretexts.orgopenstax.org

The hydrolysis can be catalyzed by either acid or base, and the conditions dictate the regioselectivity of the reaction for asymmetrical epoxides. libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgmasterorganicchemistry.com The nucleophile, in this case water, then attacks one of the epoxide carbons. libretexts.org For an asymmetric epoxide, the attack preferentially occurs at the more substituted carbon atom because this carbon can better stabilize the partial positive charge that develops in the transition state, which has significant Sₙ1 character. libretexts.orgbyjus.commasterorganicchemistry.com The reaction proceeds via a backside attack, resulting in a trans-1,2-diol. openstax.orgucalgary.ca

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, such as the hydroxide (B78521) ion (OH⁻), directly attacks one of the epoxide carbons in a standard Sₙ2 mechanism. libretexts.orgbyjus.com Due to steric hindrance, the nucleophile attacks the less substituted carbon atom. libretexts.orgbyjus.com The resulting alkoxide is then protonated by water in a subsequent step to yield the final trans-1,2-diol. libretexts.org

Table 3: Regioselectivity of Epoxide Ring-Opening Hydrolysis

| Condition | Mechanism | Site of Nucleophilic Attack (on Asymmetric Epoxide) | Stereochemical Product | Source(s) |

| Acidic (e.g., H₃O⁺) | Sₙ1-like | More substituted carbon | trans-diol | libretexts.orgbyjus.commasterorganicchemistry.com |

| Basic (e.g., NaOH, H₂O) | Sₙ2 | Less substituted carbon | trans-diol | libretexts.orgbyjus.com |

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. byjus.comwikipedia.org This process is highly regarded for its specific stereochemical and regiochemical outcomes. organicchemistrytutor.commasterorganicchemistry.com

The reaction begins with the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), across the double bond of the alkene. masterorganicchemistry.commasterorganicchemistry.com This hydroboration step is a concerted syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. organicchemistrytutor.commasterorganicchemistry.com The boron atom adds to the less substituted carbon of the alkene, a result known as anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com

Chemo-Enzymatic Synthesis Approaches for Chiral Diols

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the broad scope of chemical reactions to construct complex molecules with high stereocontrol. This approach is particularly powerful for the synthesis of chiral diols, where enzymes can facilitate key stereoselective transformations.

A prominent strategy in the chemo-enzymatic synthesis of chiral diols is the kinetic resolution of a racemic mixture. Lipases are frequently employed for this purpose due to their ability to selectively acylate one enantiomer of a diol, allowing for the separation of the acylated and unacylated enantiomers. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol utilizes a lipase (B570770) from Candida antarctica (CAL-A) for the kinetic resolution of diastereomeric diol intermediates. copernicus.org This method involves the enzymatic esterification of one enantiomer, enabling the separation of the diastereomers and subsequent reduction to the desired tetraol products. copernicus.org A similar approach has been applied to the synthesis of (S,S)-2,2'-(ethylenediamino)dibutan-1-ol, where lipase-catalyzed acylation is a key step in resolving the racemic precursor. researchgate.net

Another powerful chemo-enzymatic method involves the combination of organocatalysis and enzymatic reduction. For the synthesis of valuable 1,3-diols with two stereogenic centers, a one-pot process has been developed that couples an asymmetric aldol (B89426) condensation using a chiral organocatalyst with a subsequent bioreduction catalyzed by an alcohol dehydrogenase (ADH). rsc.org This sequential cascade allows for the stereoselective formation of both chiral centers. rsc.org

While a direct chemo-enzymatic synthesis of this compound is not extensively documented in publicly available literature, the synthesis of its structural isomer, 2-methylbutane-1,3-diol, has been achieved through a chemoenzymatic approach. eventact.com This highlights the potential for applying similar strategies to this compound. Furthermore, a polyketide-based biosynthetic platform has been engineered to produce a variety of diols, including 2-ethylbutane-1,3-diol, demonstrating the feasibility of biocatalytic routes to such compounds. dtu.dk

Biocatalytic cascades employing two enzymes have also been designed for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols. acs.org These processes can involve a stereoselective diketone reduction followed by a hydroxy ketone reduction in the same vessel, avoiding the isolation of intermediates and yielding chiral diols with high stereoselectivity. acs.org

The table below summarizes various chemo-enzymatic approaches used for the synthesis of chiral diols analogous to this compound.

| Target Compound/Analog | Enzymatic Step | Chemical Step | Key Features |

| 2-Methylbutane-1,2,3,4-tetraol | Lipase-catalyzed kinetic resolution | syn-Dihydroxylation, Reduction | Access to all four stereoisomers |

| (S,S)-2,2'-(Ethylenediamino)dibutan-1-ol | Lipase-catalyzed enantioselective acylation | Chemical synthesis of racemic precursor | Resolution of a key intermediate |

| Chiral 1,3-Diols | Alcohol dehydrogenase (ADH) reduction | Asymmetric aldol condensation | One-pot sequential cascade |

| 2-Alkyl-1,3-Diols | Ketoreductase-catalyzed reduction | - | Two-step, one-pot enzymatic cascade |

| 2-Ethylbutane-1,3-diol | Engineered polyketide synthase (PKS) | - | Biosynthetic platform for diol production |

Derivatization Strategies in Synthetic Pathways

Derivatization of the hydroxyl groups in vicinal diols is a critical strategy in multi-step synthetic pathways. These modifications can serve several purposes, including protecting the hydroxyl groups from undesired reactions, activating them for subsequent transformations, or enabling regioselective functionalization.

Protection and Activation:

A common derivatization strategy involves the formation of cyclic acetals or ketals to protect the 1,2-diol moiety. This is typically achieved by reacting the diol with an aldehyde or ketone under acidic conditions. The resulting cyclic structure is stable to a variety of reaction conditions, and the protecting group can be readily removed by acid-catalyzed hydrolysis when needed.

Boronic acids are also widely used to derivatize vicinal diols, forming cyclic boronate esters. nih.govgreyhoundchrom.com This reaction is often rapid and reversible under acidic conditions. nih.gov While frequently employed for analytical purposes such as mass spectrometry imaging, this derivatization can also serve as a protection strategy in synthesis. greyhoundchrom.comontosight.ai Furthermore, the formation of boronate esters can activate the diol for specific transformations.

Regioselective Functionalization:

Organocatalysis has emerged as a powerful tool for the regioselective functionalization of diols, allowing for the selective modification of one hydroxyl group over another. rsc.org For terminal vicinal diols, borinic acid catalysts can facilitate the regioselective tosylation of the primary hydroxyl group. rsc.org This strategy relies on the formation of a borinate ester intermediate that directs the incoming electrophile to the less sterically hindered position.

Enantioselective derivatization can be achieved through kinetic resolution. For example, the alkylative kinetic resolution of vicinal diols has been accomplished using a cooperative catalytic system involving a chiral quaternary ammonium (B1175870) salt and an achiral borinic acid under phase-transfer conditions. nih.gov This method allows for the enantioselective benzylation of one of the hydroxyl groups, enabling the separation of the enantiomers. rsc.orgnih.gov

The table below outlines various derivatization strategies applicable to vicinal diols like this compound.

| Derivatization Reaction | Reagent(s) | Purpose |

| Acetal (B89532)/Ketal Formation | Aldehyde or Ketone, Acid Catalyst | Protection of the diol |

| Boronate Ester Formation | Boronic Acid | Protection, Activation, Analysis |

| Regioselective Tosylation | Tosyl Chloride, Borinic Acid Catalyst | Selective functionalization of primary OH |

| Enantioselective Benzylation | Benzyl Halide, Chiral Phase-Transfer Catalyst, Borinic Acid | Kinetic resolution, enantioselective functionalization |

| Silylation | Silylating agents (e.g., BSTFA) | Derivatization for GC analysis, protection |

Stereochemical Aspects and Chiral Resolution of 2 Ethylbutane 1,2 Diol

Enantiomeric and Diastereomeric Forms of 2-Ethylbutane-1,2-diol

This compound possesses a single chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), an ethyl group (-CH2CH3), a hydroxymethyl group (-CH2OH), and a hydrogen atom. Due to the presence of this stereocenter, this compound can exist as a pair of enantiomers. These stereoisomers are non-superimposable mirror images of each other. The two enantiomers are designated as (R)-2-Ethylbutane-1,2-diol and (S)-2-Ethylbutane-1,2-diol, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

Unlike diols with two or more stereocenters, such as butane-2,3-diol which can exist as enantiomers and a meso diastereomer, this compound only has enantiomeric forms. Diastereomers are stereoisomers that are not mirror images of each other, a situation that does not arise for molecules with only one chiral center. The physical and chemical properties of the (R) and (S) enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Determination of Absolute Configuration in Chiral 1,2-Diols

Determining the specific three-dimensional arrangement of atoms, or absolute configuration, at the chiral center of 1,2-diols like this compound is a critical aspect of stereochemistry. Several analytical techniques are employed for this purpose, primarily involving spectroscopic methods and chemical derivatization.

Spectroscopic techniques are powerful, non-destructive methods for elucidating the absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers exhibit identical NMR spectra under normal conditions, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can induce diastereomeric environments, leading to distinguishable NMR signals. For 1,2-diols, this often involves forming esters or acetals with a chiral reagent. The resulting diastereomers will have different spatial arrangements, causing variations in the chemical shifts of nearby protons and carbons, which can be analyzed to deduce the original diol's configuration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared to reference spectra or theoretical calculations to assign the absolute configuration.

X-ray Crystallography: For crystalline solids, X-ray crystallography provides an unambiguous determination of the absolute configuration by mapping the precise spatial arrangement of atoms in the crystal lattice. This method, however, requires the formation of a suitable single crystal of the compound or a derivative.

Chemical derivatization is a widely used strategy to facilitate the determination of absolute configuration, particularly in conjunction with spectroscopic methods like NMR. This involves reacting the chiral diol with a chiral reagent to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by chromatography or spectroscopy.

A common approach for 1,2-diols is the formation of diastereomeric esters with chiral carboxylic acids. One of the most established methods is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or methoxyphenylacetic acid (MPA). The diol is esterified with both the (R)- and (S)-enantiomers of the chiral acid, creating two distinct diastereomeric bis-esters.

By comparing the ¹H NMR spectra of these two diastereomeric products, the absolute configuration of the original diol can be determined. The aromatic ring of the chiral acid derivative creates a shielding/deshielding effect on the protons of the diol moiety. The differences in chemical shifts (Δδ values, calculated as δS - δR) for specific protons near the chiral center follow a predictable pattern that correlates with the absolute configuration. A graphical model based on these Δδ values allows for a reliable assignment of the stereochemistry.

Other chiral derivatizing agents developed for diols include tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) and various chiral boric acids, which form stable cyclic esters with 1,2-diols.

Table 1: Common Chiral Derivatizing Agents (CDAs) for 1,2-Diols

| Chiral Derivatizing Agent | Abbreviation | Derivative Formed | Analytical Method |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Diastereomeric Esters | ¹H NMR Spectroscopy |

| Methoxy-phenylacetic acid | MPA | Diastereomeric Esters | ¹H NMR Spectroscopy |

| Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid | THENA | Diastereomeric Esters | ¹H NMR Spectroscopy |

Chemical Transformations and Reactivity of 2 Ethylbutane 1,2 Diol

Oxidation Reactions of the Vicinal Diol Moiety

The oxidation of the vicinal diol moiety in 2-Ethylbutane-1,2-diol can lead to several products, depending on the oxidizing agent and reaction conditions. The primary transformations involve either the selective oxidation of one hydroxyl group to form an α-hydroxy ketone, the oxidation of both hydroxyl groups to yield a diketone, or the cleavage of the carbon-carbon bond between the hydroxyl groups.

Selective oxidation to an α-hydroxy ketone can be achieved using various reagents. For instance, electrochemical oxidation in the presence of an organotin compound and a bromide ion mediator has been shown to convert various 1,2-diols to their corresponding α-hydroxy ketones in good yields without carbon-carbon bond cleavage. nih.gov Another method involves the use of boronic acids to activate the 1,2-diol towards selective oxidation. researchgate.net In the case of this compound, this would result in the formation of 2-ethyl-1-hydroxybutan-2-one.

More vigorous oxidation can lead to the formation of the corresponding α-diketone. Reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like iodobenzene (B50100) dichloride can oxidize 1,2-diols to α-diketones. organic-chemistry.org For this compound, this reaction would yield 2-ethylbutane-1,2-dione.

Mild oxidizing agents are often employed for the selective oxidation of alcohols to aldehydes and ketones. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a well-established method for oxidizing primary and secondary alcohols under mild conditions. wikipedia.orgalfa-chemistry.comchemistrysteps.commissouri.eduorganic-chemistry.org Similarly, the Dess-Martin periodinane (DMP) is a highly selective and mild reagent for the oxidation of alcohols to their corresponding carbonyl compounds. wikipedia.orgresearchgate.netorganic-chemistry.org These reagents can be used to selectively oxidize one or both of the hydroxyl groups in this compound. The choice of reagent and control of stoichiometry are crucial to achieving the desired product, whether it be the α-hydroxy ketone or the diketone.

| Oxidizing Agent/System | Product from this compound | Reaction Type |

| Organotin compounds/Bromide ion (electrochemical) | 2-ethyl-1-hydroxybutan-2-one | Selective Oxidation |

| Boronic acid/Dibromoisocyanuric acid | 2-ethyl-1-hydroxybutan-2-one | Selective Oxidation |

| TEMPO/Iodobenzene dichloride | 2-ethylbutane-1,2-dione | Full Oxidation |

| Swern Oxidation (DMSO, oxalyl chloride) | 2-ethyl-1-hydroxybutan-2-one or 2-ethylbutane-1,2-dione | Controlled Oxidation |

| Dess-Martin Periodinane (DMP) | 2-ethyl-1-hydroxybutan-2-one or 2-ethylbutane-1,2-dione | Controlled Oxidation |

Condensation and Esterification Reactions

The hydroxyl groups of this compound can readily undergo condensation and esterification reactions. A classic example is the Fischer esterification, where the diol is reacted with a carboxylic acid in the presence of an acid catalyst to form an ester. cerritos.edumasterorganicchemistry.comathabascau.camasterorganicchemistry.comorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed. masterorganicchemistry.com With a dicarboxylic acid, this reaction can lead to the formation of polyesters.

Another important condensation reaction is the formation of cyclic acetals or ketals. google.comorganic-chemistry.orgchemtube3d.comijsdr.org this compound can react with an aldehyde or a ketone in the presence of an acid catalyst to form a five-membered dioxolane ring. This reaction is often used to protect the diol functionality during other chemical transformations. The formation of cyclic acetals is generally favored over acyclic acetals due to the entropic advantage of the intramolecular cyclization. chemtube3d.com

| Reactant | Reaction Type | Product with this compound |

| Carboxylic Acid (e.g., Acetic Acid) | Fischer Esterification | 2-ethyl-1,2-diyl diacetate |

| Dicarboxylic Acid (e.g., Adipic Acid) | Polycondensation | Polyester (B1180765) |

| Aldehyde (e.g., Acetaldehyde) | Acetal (B89532) Formation | 2,4-diethyl-2-methyl-1,3-dioxolane |

| Ketone (e.g., Acetone) | Ketal Formation | 2,4-diethyl-2,2-dimethyl-1,3-dioxolane |

Substitution Reactions Involving Hydroxyl Groups

The hydroxyl groups of this compound can be converted into better leaving groups, facilitating nucleophilic substitution reactions. A common transformation is the conversion of the diol to the corresponding dihalide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.orgepfl.chyoutube.commasterorganicchemistry.com

The reaction with thionyl chloride typically proceeds through an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the chiral center, if applicable. libretexts.org Similarly, phosphorus tribromide also reacts via an Sₙ2 pathway, leading to the formation of the corresponding alkyl bromide with inversion of configuration. epfl.chyoutube.com For this compound, these reactions would yield 1,2-dichloro-2-ethylbutane and 1,2-dibromo-2-ethylbutane, respectively.

| Reagent | Product with this compound | Reaction Type |

| Thionyl chloride (SOCl₂) | 1,2-dichloro-2-ethylbutane | Nucleophilic Substitution (Chlorination) |

| Phosphorus tribromide (PBr₃) | 1,2-dibromo-2-ethylbutane | Nucleophilic Substitution (Bromination) |

Cleavage Reactions of the Carbon-Carbon Bond in 1,2-Diols (e.g., Periodate (B1199274) Cleavage)

A characteristic reaction of 1,2-diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction is particularly useful for structural elucidation and for the synthesis of carbonyl compounds. The most common reagent for this transformation is periodic acid (HIO₄) or its salts, such as sodium periodate (NaIO₄), in what is known as the Malaprade reaction. doubtnut.com

The mechanism of the Malaprade reaction involves the formation of a cyclic periodate ester intermediate. doubtnut.com This intermediate then breaks down to yield two carbonyl compounds. In the case of this compound, which has a primary and a tertiary hydroxyl group, the cleavage would result in the formation of formaldehyde (B43269) (from the primary alcohol end) and pentan-2-one (from the tertiary alcohol end).

Polymerization Reactions Involving 1,2-Diols

The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters and polycarbonates.

Polyesters are typically synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative. researchgate.netlibretexts.org The reaction of this compound with a dicarboxylic acid, such as adipic acid, would result in a polyester with repeating ester linkages. The properties of the resulting polyester would be influenced by the structure of both the diol and the dicarboxylic acid.

Polycarbonates can be synthesized from diols and a source of the carbonate group, such as phosgene (B1210022) or, more recently, carbon dioxide (CO₂). nih.govresearchgate.netmdpi.comresearchgate.net The direct polymerization of diols with CO₂ is a greener alternative to the use of toxic phosgene. researchgate.net Catalytic systems, often involving metal oxides, are employed to facilitate this reaction. researchgate.net The polymerization of this compound in this manner would produce a polycarbonate with the diol units linked by carbonate groups.

| Polymer Type | Comonomer | General Polymer Structure |

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Repeating units of 2-ethyl-1,2-butanediyl adipate |

| Polycarbonate | Carbon Dioxide (CO₂) | Repeating units of 2-ethyl-1,2-butanediyl carbonate |

Advanced Spectroscopic Characterization and Computational Studies of 2 Ethylbutane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including vicinal diols. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Studies of Vicinal Diols

Proton (¹H) NMR spectroscopy of vicinal diols like 2-ethylbutane-1,2-diol reveals characteristic signals for hydroxyl and alkyl protons. The chemical shifts of hydroxyl (-OH) protons are variable and depend on factors such as solvent, concentration, and temperature, due to hydrogen bonding. nih.gov In many diols, these protons may appear as broad singlets. researchgate.net The protons on carbons bearing the hydroxyl groups (C1 and C2) are expected to be deshielded and appear at a lower field compared to other alkyl protons.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the diastereotopic protons of the -CH₂OH group, the methylene (B1212753) protons of the two ethyl groups, and the methyl protons. The coupling constants between vicinal protons provide valuable information about the dihedral angles, which is crucial for conformational analysis. nih.gov The presence of an intramolecular hydrogen bond, common in 1,2-diols, can influence the chemical shifts and coupling constants of the hydroxyl protons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH ₃ (on C4) | ~0.9 | Triplet (t) |

| -CH ₂- (on C3) | ~1.4-1.6 | Quartet (q) |

| -CH ₃ (ethyl group at C2) | ~0.9 | Triplet (t) |

| -CH ₂- (ethyl group at C2) | ~1.4-1.6 | Quartet (q) |

| -CH ₂OH (on C1) | ~3.4-3.7 | Singlet (s) or Doublet (d) |

| -OH (on C1 and C2) | Variable (1.5-4.0) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR and Other Nuclei

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.il Due to the wide range of chemical shifts, it is often possible to resolve signals for each unique carbon atom. acs.orglibretexts.org In this compound, six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

The carbons bonded to the electronegative oxygen atoms (C1 and C2) are significantly deshielded and appear at the lowest field (highest ppm values) in the aliphatic region of the spectrum, typically between 60 and 80 ppm. libretexts.orgwisc.edu The chemical shifts of the other alkyl carbons fall into the typical alkane region (10-50 ppm). oregonstate.edu Quantitative ¹³C NMR, though less common, can be performed using techniques like inverse-gated decoupling to ensure that peak integrals are proportional to the number of carbons, but this requires long acquisition times. huji.ac.ilacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical shifts for alcohols and alkanes.) libretexts.orglibretexts.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-C H₂OH) | ~65-75 |

| C2 (-C (OH)-) | ~70-80 |

| C3 (-C H₂-) | ~25-35 |

| C4 (-C H₃) | ~10-15 |

| -C H₂- (ethyl group at C2) | ~20-30 |

| -C H₃ (ethyl group at C2) | ~5-15 |

Mass Spectrometry (MS) Fragmentation Analysis of Diols

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When subjected to electron ionization (EI), molecules like this compound form a molecular ion (M⁺˙) that is often unstable and undergoes fragmentation. gbiosciences.comlibretexts.org

The fragmentation of vicinal diols is characterized by several key pathways:

Alpha-cleavage: This is a dominant fragmentation pathway for alcohols and diols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, cleavage between C1-C2 or C2-C3 would be expected, leading to the formation of stable, oxygen-containing cations.

Loss of Water: Alcohols and diols readily eliminate a molecule of water (H₂O), leading to a peak at M-18. libretexts.orgcreative-proteomics.com

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur if the molecule contains suitable functional groups and hydrogen atoms. creative-proteomics.com

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure. gbiosciences.com For instance, the presence of specific fragment ions can confirm the positions of the hydroxyl groups and the arrangement of the alkyl chains.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 118.17 g/mol )

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 100 | [M - H₂O]⁺˙ | Loss of water |

| 89 | [M - CH₂OH]⁺ | Alpha-cleavage (loss of hydroxymethyl radical) |

| 87 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 73 | [C₄H₉O]⁺ | Cleavage of C2-C3 bond |

| 59 | [C₃H₇O]⁺ | Cleavage of C2-C3 bond |

| 45 | [C₂H₅O]⁺ | Further fragmentation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage (loss of C₅H₁₁O radical) |

Vibrational Spectroscopy (IR, Raman) and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of molecules. libretexts.org For this compound, the most characteristic feature in the IR spectrum is the O-H stretching vibration, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular and intramolecular hydrogen bonding.

Both techniques are sensitive to the molecule's conformation. In vicinal diols, an intramolecular hydrogen bond can form between the two hydroxyl groups, leading to a gauche conformation being more stable. This interaction causes a shift in the O-H stretching frequency to a lower wavenumber. By comparing experimental spectra with computationally predicted spectra for different conformers, the dominant conformation in a given state can be determined. chemrxiv.org

Electronic Circular Dichroism (ECD) for Chiral Diols

This compound possesses a stereocenter at the C2 position, making it a chiral molecule that exists as a pair of enantiomers. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubresearchgate.net This makes it an invaluable tool for determining the absolute configuration of chiral compounds. rsc.org

The ECD spectrum is highly sensitive to the molecule's three-dimensional structure and conformation. encyclopedia.pub While simple diols may not have strong chromophores in the accessible UV-Vis range, they can be derivatized with chromophoric groups (e.g., benzoates) to produce strong ECD signals. The sign and intensity of the resulting ECD couplets are related to the spatial arrangement of the chromophores, which in turn is dictated by the stereochemistry of the diol. encyclopedia.pub The relationship between the O-C-C-O dihedral angle and the ECD signal is a well-established principle for determining the absolute configuration of 1,2-diols. encyclopedia.pub Comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations provides a reliable method for assigning the absolute configuration (R or S) of the chiral center. nih.gov

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. nih.gov These methods allow for the calculation of molecular structures, relative energies of different conformers, and the prediction of various spectroscopic properties. nih.gov

For this compound, computational studies can:

Determine Conformational Preferences: By calculating the relative Gibbs free energies, the most stable conformers, including those stabilized by intramolecular hydrogen bonds, can be identified. nih.govnih.gov

Predict NMR Spectra: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing these calculated shifts with experimental data aids in the definitive assignment of signals and can help resolve structural ambiguities. researchgate.net

Simulate Vibrational and ECD Spectra: Theoretical calculations can generate predicted IR, Raman, and ECD spectra for different stereoisomers and conformers. chemrxiv.orgnih.gov The agreement between the calculated and experimental spectrum is a powerful criterion for structural and stereochemical assignment.

Investigate Reaction Mechanisms: Computational chemistry can be used to explore the mechanisms of reactions involving diols, such as deoxydehydration, by mapping out the potential energy surface and identifying transition states. chemrxiv.org

The synergy between computational modeling and experimental spectroscopy provides a robust framework for the comprehensive characterization of complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Conformations and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations provide valuable insights into its conformational landscape, thermodynamic stability, and geometric parameters.

A common approach for such calculations involves the use of hybrid functionals, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G*. nih.govreddit.com To account for weak van der Waals interactions, which are crucial for accurately describing the conformational energies, empirical dispersion corrections are often included. nih.govresearchgate.net

For vicinal diols like this compound, the relative stability of gauche and anti-conformers is of particular interest. While intramolecular hydrogen bonding can be a significant stabilizing factor in some diols, studies on similar small vicinal diols suggest that for 1,2-diols, this interaction is generally weak or absent. nih.govresearchgate.net The conformational preference is therefore a result of the interplay between steric hindrance and hyperconjugative effects.

DFT calculations can provide the relative energies of these conformers, allowing for the prediction of their population at a given temperature. Furthermore, optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Calculated Relative Energies and Key Geometric Parameters of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (HO-C1-C2-OH) (°) | O-H···O Distance (Å) |

| Gauche 1 | 0.00 | 65.2 | 2.85 |

| Gauche 2 | 0.15 | -68.7 | 2.88 |

| Anti | 0.85 | 178.5 | 4.12 |

This interactive table provides hypothetical DFT calculation results for the relative energies and key geometric parameters of the stable conformers of this compound. The data is based on typical values for similar vicinal diols.

Molecular Mechanics and Dynamics Simulations

While DFT provides a detailed electronic description, it is computationally expensive for studying the dynamic behavior of molecules in a solvent over time. For this purpose, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable.

The first step in performing an MD simulation is the selection of an appropriate force field. Force fields are a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. wikipedia.org For polyalcohols like this compound, well-established force fields such as CHARMM and AMBER are commonly used. nih.govnih.govsemanticscholar.orgrsc.org These force fields have been parameterized to accurately reproduce the properties of a wide range of organic molecules.

The simulation protocol typically begins with the construction of the initial system, where a single molecule of this compound is placed in a simulation box filled with a chosen solvent, such as water. The system is then subjected to energy minimization to remove any unfavorable contacts. igem.wiki

Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable density. nih.gov The production phase of the MD simulation is then carried out for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule in the solution. bioinformaticsreview.com

MD simulations can provide a wealth of information about the dynamic behavior of this compound. Analysis of the simulation trajectory can reveal the preferred conformations in solution, the timescale of conformational transitions, and the nature of the interactions between the diol and the solvent molecules. This includes the analysis of radial distribution functions to understand the solvation shell structure and the calculation of hydrogen bond lifetimes to quantify the dynamics of solute-solvent interactions.

Table 2: Key Parameters for a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Force Field | CHARMM36 |

| Software | GROMACS |

| Box Type | Cubic |

| Solvent | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

This interactive table outlines a typical set of parameters for conducting a molecular dynamics simulation of this compound in an aqueous environment.

Applications of 2 Ethylbutane 1,2 Diol in Fine Chemical Synthesis

Role as a Chiral Building Block in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules, such as pharmaceuticals and natural products. The primary advantage of using a chiral building block is the direct incorporation of a stereocenter into the target molecule, which can be a more efficient strategy than establishing chirality at a later stage.

While specific, widely documented examples of 2-Ethylbutane-1,2-diol as a chiral building block are not extensively prevalent in readily available literature, its structure is analogous to other simple chiral 1,2-diols that are commonly used. For instance, compounds like (R)- and (S)-1,2-propanediol and 1,2-butanediol (B146104) are utilized to introduce chirality in the synthesis of a variety of compounds. Based on its structure, this compound can be considered a useful synthon for introducing a chiral quaternary carbon center, which is a common motif in many biologically active molecules. The presence of two hydroxyl groups also allows for differential functionalization, further enhancing its synthetic utility.

Application as a Precursor for Specialty Chemicals and Derivatives

One of the key applications of this compound is its role as a precursor in the synthesis of other valuable chemical entities. A notable downstream product of this compound is 2-Ethylbutyraldehyde molbase.com. This transformation highlights the utility of the diol in accessing other functional group classes. 2-Ethylbutyraldehyde is a specialty chemical with applications in the synthesis of fragrances, plasticizers, and other organic intermediates.

The conversion of a 1,2-diol to an aldehyde can be achieved through oxidative cleavage reactions, for example, using reagents like periodic acid or lead tetraacetate. The specific conversion of this compound to 2-Ethylbutyraldehyde underscores its role as a stable precursor that can be transformed into more reactive species as needed in a synthetic sequence.

| Precursor | Derivative | Chemical Formula | Molecular Weight |

|---|---|---|---|

| This compound | 2-Ethylbutyraldehyde | C6H12O | 100.16 g/mol |

Utilization in the Design of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse wikipedia.org. Similarly, chiral ligands coordinate to a metal center to form an asymmetric catalyst that can induce enantioselectivity in a reaction buchler-gmbh.com. 1,2-diols are a prominent class of compounds used in the design of both chiral auxiliaries and ligands.

Chiral 1,2-diols can be converted into various types of chiral auxiliaries. For example, they can be reacted with ketones or aldehydes to form chiral acetals sfu.ca. These acetals can then be used to direct stereoselective reactions on a substrate attached to the acetal (B89532) framework. The steric bulk and electronic properties of the substituents on the diol play a crucial role in the level of stereocontrol achieved.

While specific research detailing the use of this compound for this purpose is not widely available, its structure suggests it could be a viable candidate for creating such auxiliaries. The ethyl and butyl groups at the stereocenter would create a specific chiral environment that could influence the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions on an attached substrate researchgate.net. The general principle involves attaching the substrate to the diol-derived auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Chiral diols are also fundamental precursors for the synthesis of chiral ligands for asymmetric catalysis. A well-known example is the use of BINOL (1,1'-bi-2-naphthol) in a wide range of enantioselective transformations wikipedia.org. The two hydroxyl groups of a diol can be used as anchoring points to build more complex ligand structures, such as diphosphines, diamines, or mixed P,N-ligands nih.gov.

In principle, this compound could be functionalized to create bidentate ligands. For example, the hydroxyl groups could be converted to phosphine (B1218219) groups to generate a chiral diphosphine ligand. Such ligands are widely used in transition-metal-catalyzed reactions like asymmetric hydrogenation and allylic alkylation. The C2-symmetry, or lack thereof, in the resulting ligand is a critical design element that influences the enantioselectivity of the catalyzed reaction nih.gov. The specific stereoelectronic profile of a ligand derived from this compound would determine its efficacy in any given asymmetric transformation.

| Compound Name |

|---|

| This compound |

| (R)-1,2-propanediol |

| (S)-1,2-propanediol |

| 1,2-butanediol |

| 2-Ethylbutyraldehyde |

| Periodic acid |

| Lead tetraacetate |

| BINOL (1,1'-bi-2-naphthol) |

Potential Applications in Materials Science

Incorporation into Polymer Systems

The bifunctional nature of 2-Ethylbutane-1,2-diol, possessing two hydroxyl groups, makes it a candidate for incorporation into various polymer systems through condensation polymerization. This process involves the reaction of monomers with the elimination of a small molecule, such as water, to form a polymer chain.

This compound can theoretically serve as a diol monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives to produce polyesters. In this reaction, the hydroxyl groups of the diol react with the carboxylic acid groups of the dicarboxylic acid to form ester linkages, resulting in a polyester (B1180765) chain and the release of water.

Similarly, it could be used in the synthesis of polyols, which are polymers or oligomers containing multiple hydroxyl groups. These are key components in the production of polyurethanes. The synthesis of polyester polyols would involve reacting this compound with a dicarboxylic acid, where the stoichiometry is controlled to ensure the resulting polymer chains are terminated with hydroxyl groups.

The molecular structure of this compound, featuring an ethyl branch on the carbon atom adjacent to the tertiary hydroxyl group, is expected to have a significant influence on the architecture and properties of the resulting polymers. Drawing parallels from studies on other branched diols can provide insights into the potential effects.

The presence of the ethyl group introduces asymmetry and steric hindrance into the polymer chain. This branching is likely to disrupt the regular packing of polymer chains, thereby reducing the degree of crystallinity in the material. tutorchase.com A more amorphous polymer architecture generally leads to increased transparency and lower density. tutorchase.com

Furthermore, the introduction of side chains can impact the thermal properties of the polymer. Research on methyl-branched diols has shown that such branching can increase the glass transition temperature (Tg) of polyesters. acs.orgnih.gov This is attributed to the restricted chain mobility caused by the bulky side groups. A higher Tg implies that the polymer will remain in a rigid, glassy state at higher temperatures.

The rate of biodegradation of polyesters can also be influenced by the presence of branching in the diol monomer. Studies on copolyesters derived from secondary alcohol diols have indicated a decreased rate of enzymatic hydrolysis compared to their linear counterparts. acs.org This suggests that polymers incorporating this compound might exhibit enhanced durability and a more controlled degradation profile.

The mechanical properties of the resulting polymers would also be affected. The reduced crystallinity and altered intermolecular forces due to the ethyl branches could lead to changes in tensile strength, elongation at break, and flexibility. tutorchase.com While highly branched polymers often exhibit lower tensile strength and melting points, they can also be more flexible. tutorchase.com

Table 1: Potential Impact of this compound on Polymer Properties (Inferred from Structurally Similar Branched Diols)

| Property | Potential Impact | Rationale |

| Crystallinity | Decrease | The ethyl branch disrupts the regular packing of polymer chains. tutorchase.com |

| Glass Transition Temperature (Tg) | Increase | Restricted chain mobility due to the bulky ethyl side group. acs.orgnih.gov |

| Biodegradation Rate | Decrease | Steric hindrance from the ethyl branch may slow down enzymatic hydrolysis. acs.org |

| Flexibility | Increase | Disruption of the regular chain arrangement can lead to greater chain mobility. tutorchase.com |

| Tensile Strength | Decrease | Reduced crystallinity and intermolecular forces. tutorchase.com |

It is crucial to reiterate that these potential impacts are based on established principles of polymer chemistry and findings from studies on other branched diols. Direct experimental research on the polymerization of this compound and the characterization of the resulting polymers is necessary to validate these hypotheses and fully understand its potential in materials science.

Enzymatic and Biocatalytic Transformations of 2 Ethylbutane 1,2 Diol

Biotransformation Pathways and Metabolite Studies

There is currently no available research detailing the specific biotransformation pathways or identifying the metabolites of 2-Ethylbutane-1,2-diol in any biological system.

Enantioselective Biocatalysis for Derivative Production

There are no published reports on the use of this compound in enantioselective biocatalysis for the production of chiral derivatives. Research on the application of enzymes to achieve stereoselective transformations of this specific diol is not available.

Future Research Directions and Emerging Trends for 2 Ethylbutane 1,2 Diol

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in modern chemical synthesis, particularly for applications in pharmaceuticals and fine chemicals. Future research into 2-Ethylbutane-1,2-diol will likely focus on developing more efficient and highly stereoselective synthetic methods. While classical methods exist, emerging trends point towards the use of advanced catalytic systems to produce enantiomerically pure forms of the diol.

Key research areas include:

Asymmetric Dihydroxylation: Building upon established methods like the Sharpless asymmetric dihydroxylation, researchers are expected to develop new ligand systems and catalysts tailored for substrates that are precursors to this compound. The goal is to achieve higher enantioselectivity and broader substrate scope.

Catalytic Asymmetric Epoxidation and Subsequent Hydrolysis: An alternative strategy involves the asymmetric epoxidation of a corresponding alkene, followed by regioselective and stereospecific ring-opening. Future work may focus on novel catalysts that can control the regioselectivity of the epoxide opening to favor the desired 1,2-diol product.

Iterative Approaches: Methodologies that allow for the iterative construction of stereogenic centers, such as the reaction of lithiated epoxides with boronates, could be adapted for the synthesis of complex polyols derived from a this compound scaffold. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts for stereoselective synthesis is a rapidly growing field. The development of organocatalysts for the enantioselective synthesis of chiral diols from simple starting materials presents a promising, metal-free alternative to traditional methods.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Asymmetric Dihydroxylation | Direct conversion of alkenes to diols; high enantioselectivity. | Development of new chiral ligands and catalysts for specific substrates. |

| Asymmetric Epoxidation/Hydrolysis | High control over stereochemistry; versatile intermediates. | Novel catalysts for regioselective epoxide ring-opening. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Design of new chiral organic molecules for asymmetric synthesis of diols. |

Exploration of Advanced Catalytic Applications and Systems

The diol functionality in this compound makes it a candidate for various roles in catalysis, either as a chiral ligand, a resolving agent, or a substrate in catalytic transformations.

Future research is anticipated in the following areas:

Chiral Ligands: As a chiral molecule, this compound can be used as a building block for the synthesis of new chiral ligands for asymmetric catalysis. These ligands could find applications in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Catalytic Dehydration: The selective dehydration of diols is an important industrial process. Research into novel catalysts, such as zeolites or solid acids, could enable the selective conversion of this compound into valuable unsaturated alcohols or aldehydes. researchgate.net The presence of both a primary and a tertiary alcohol suggests that high selectivity could be a significant challenge and a key research objective. researchgate.net

Conversion to Cyclic Acetals/Ketals: Diols are precursors to cyclic acetals and ketals, which are valuable as solvents, fuel additives, and protecting groups in organic synthesis. nih.govmdpi.com The development of efficient catalytic systems, such as ruthenium-based molecular catalysts, for the reaction of this compound with aldehydes and ketones is a promising area of investigation. nih.gov

Investigation of New Material Applications and Polymeric Incorporations

Diols are fundamental monomers in the synthesis of a wide range of polymers, most notably polyesters and polyurethanes. The specific structure of this compound could impart unique properties to these materials.

Emerging trends in this field include:

Polyester (B1180765) Synthesis: this compound can be used as a monomer in polycondensation reactions with dicarboxylic acids to form novel polyesters. nih.gov The ethyl group at the C2 position would act as a side chain, potentially disrupting chain packing and leading to polymers with lower crystallinity, increased flexibility, and altered solubility.

Plasticizers: Diols and their derivatives have been explored for their use as plasticizers. wikipedia.org Future studies could investigate the synthesis of esters from this compound and their effectiveness as bio-based and potentially biodegradable plasticizers for polymers like PVC.

Renewable Feedstocks: As the chemical industry shifts towards renewable resources, diols produced from biomass are gaining importance. mdpi.com If this compound can be produced from bio-based precursors, its incorporation into polymers would contribute to the development of more sustainable materials.

Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones.

Key areas for mechanistic studies include:

Epoxide Ring-Opening: The synthesis of 1,2-diols often proceeds through the ring-opening of an epoxide. study.combartleby.com The reaction can follow either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions (acidic vs. basic) and the structure of the epoxide. study.combartleby.com Detailed mechanistic studies, combining kinetic experiments and computational modeling, could elucidate the precise pathway for the formation of this compound from its corresponding epoxide, 2-ethyl-2-methyloxirane. This would involve analyzing the regioselectivity of nucleophilic attack at the more or less substituted carbon of the epoxide ring. study.com

Catalytic Dehydration Pathways: The acid-catalyzed dehydration of diols can proceed through various intermediates, including carbocations, leading to a mixture of products. researchgate.net Elucidating the mechanism of dehydration for this compound would involve identifying the intermediates and understanding the factors that control the product distribution, such as catalyst acidity and pore structure.

Ortho Ester Intermediates: One-pot methods for converting diols into other functional groups, such as cyclic ethers, can proceed through the in situ generation of cyclic ortho ester intermediates. msu.edu Investigating the formation and reactivity of such intermediates derived from this compound could open up new synthetic transformations. msu.edu

| Condition | Favored Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Acid-catalyzed (e.g., H₂SO₄) | S(_N)1-like | More substituted carbon | Inversion of stereochemistry |

| Base-catalyzed (e.g., NaOH) | S(_N)2 | Less substituted (less hindered) carbon | Inversion of stereochemistry |

Expanding Biocatalytic Applications and Pathways

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The development of biocatalytic routes to this compound and its derivatives is a significant area for future research.

Promising directions include:

Enzymatic Cascades: Multi-enzyme cascade reactions can be designed for the synthesis of chiral diols from simple, inexpensive starting materials like aldehydes. nih.govsemanticscholar.org A potential pathway to this compound could involve a carboligation step followed by an oxidoreduction step, using enzymes such as benzaldehyde (B42025) lyase and various oxidoreductases. nih.gov

Whole-Cell Biocatalysis: The use of whole microbial cells as catalysts avoids the need for enzyme purification and cofactor regeneration, making the process more cost-effective. semanticscholar.orgmdpi.com Future research could focus on engineering microorganisms to produce this compound from renewable feedstocks like sugars or ethanol. mdpi.com

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. They can be used for the kinetic resolution of racemic this compound to obtain enantiomerically pure forms. Furthermore, lipases can be employed in the synthesis of polyesters using this compound as a monomer under solvent-free or organic solvent conditions. nih.gov

Q & A

Basic Research Questions

Q. How can 2-ethylbutane-1,2-diol be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of ketone precursors or hydroxylation of alkenes. Purification of diols like this compound from close-boiling mixtures (e.g., other glycols) requires advanced separation techniques such as aldolization reactions or isobaric vapor-liquid equilibrium (VLE) distillation. For example, VLE data for ethane-1,2-diol and butan-1,2-diol mixtures at 20–40 kPa can guide process optimization .

Q. What spectroscopic methods are effective for characterizing the structure of this compound?

- Methodological Answer : Vibrational spectroscopy (e.g., IR) combined with computational modeling (e.g., B3LYP functional) is critical for identifying conformers and hydrogen-bonding patterns. For ethane-1,2-diol, experimental OH stretching frequencies and DFT calculations have resolved conformer stability, with generalized gradient approximation (GGA) functionals like BP86 often overestimating primed conformer stability .

Q. How can researchers assess the genotoxicity of this compound?

- Methodological Answer : Follow protocols from EFSA and ECHA guidelines:

- In vitro : Ames test for mutagenicity, chromosomal aberration assays.

- In vivo : Rodent micronucleus or comet assays. Compare results to the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (e.g., 0.0025 μg/kg/day). For benzene-1,2-diol, in vivo exposure via oral routes exceeded TTC, triggering safety concerns .

Advanced Research Questions

Q. How do reaction mechanisms differ between micellar-catalyzed and uncatalyzed oxidations of vicinal diols like this compound?

- Methodological Answer : In chromic acid oxidation, micellar catalysis (e.g., 1,10-phenanthroline) accelerates ester formation and decomposition. Key variables include pH (HCrO₄⁻ dominance at low pH), reactant ratios ([diol] > [Cr(VI)]), and promoter concentration ([phen] ≈ [Cr(VI)]). Monitor intermediates via UV-Vis spectroscopy (e.g., Cr(III) sulfate absorption at ~600 nm) .

Q. What computational approaches best predict the conformational dynamics of this compound in gas-phase studies?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) outperform GGA functionals (e.g., BP86) in predicting conformer energetics. Validate with gas-phase IR spectroscopy: Assign OH stretching modes (e.g., 3600–3700 cm⁻¹) to specific hydrogen-bonded conformers. For ethane-1,2-diol, B3LYP accurately predicted two dominant conformers .

Q. How can this compound be integrated into disease models for nephrotoxicity studies?

- Methodological Answer : Adapt protocols from ethane-1,2-diol-induced urolithiasis models:

- Administer 1% (w/v) diol in drinking water ad libitum for 28 days.

- Monitor hepatic metabolism (e.g., alcohol dehydrogenase converts diol to oxalic acid) and renal CaOx deposition via histopathology or micro-CT .

Q. What strategies resolve contradictions in toxicity data for diols, such as discrepancies between in vitro and in vivo genotoxicity results?

- Methodological Answer :

- Metabolic activation : Use S9 liver fractions in vitro to mimic in vivo metabolism.

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with realistic in vivo exposure. For benzene-1,2-diol, EFSA highlighted overestimated risks when in vitro data lacked metabolic context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。